GW2974
Overview
Description
GW282974X is a dual tyrosine kinase inhibitor that targets both epidermal growth factor receptor and human epidermal growth factor receptor 2. This compound has shown significant potential in the treatment of various cancers, particularly breast cancer, by inhibiting the signaling pathways that promote tumor growth and survival .
Mechanism of Action
Target of Action
GW2974, also known as EGFR/HER2 Inhibitor, is a potent dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) . These receptors are protein tyrosine kinases (PTKs) that play crucial roles in cell signaling pathways, regulating key functions such as proliferation, differentiation, apoptosis, and neurite outgrowth .
Mode of Action
This compound interacts with its targets, EGFR and HER2, through inhibition of their tyrosine kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues outside the catalytic domain of these receptors, which is a critical step in their activation .
In addition to this, this compound has shown a good affinity to G-quadruplex DNA, a structure formed by guanine-rich sequences in chromosomal telomere . The stoichiometric ratio between this compound and TelQ (per strand) was found to be 2:1 .
Biochemical Pathways
The inhibition of EGFR and HER2 by this compound affects multiple downstream signaling pathways involved in cell proliferation and survival . Moreover, the interaction of this compound with G-quadruplex DNA can inhibit the telomerase enzyme, which is active in more than 85% of cancer cells . This could potentially lead to the inhibition of telomere elongation, affecting the proliferative capacity of cancer cells .
Result of Action
The dual inhibition of EGFR and HER2 by this compound can lead to the suppression of tumor cell growth . Furthermore, the stabilization of telomeric G-quadruplex DNA by this compound inhibits the telomerase enzyme, which could be a potential anticancer mechanism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, increasing the this compound ratio with DNA up to five times showed an inverse effect on G-quadruplex DNA stability
Biochemical Analysis
Biochemical Properties
N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine is a potent and selective dual inhibitor of epidermal growth factor receptor (EGFR) and ErbB-2 receptor tyrosine kinase . These enzymes are critical in cell signaling pathways that regulate cell growth and differentiation. By inhibiting these receptors, N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine can modulate various biochemical reactions, making it a valuable compound in cancer research and therapy .
Cellular Effects
N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine has been shown to influence several cellular processes. It affects cell signaling pathways by inhibiting EGFR and ErbB-2, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also impacts gene expression and cellular metabolism, further contributing to its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine involves binding to the ATP-binding site of EGFR and ErbB-2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell growth and induction of apoptosis . Additionally, this compound can modulate gene expression by affecting transcription factors involved in cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity for extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects .
Metabolic Pathways
N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine is transported and distributed by specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its inhibitory effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity .
Subcellular Localization
N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine is primarily localized in the cytoplasm and nucleus of cells . Its activity is modulated by post-translational modifications and targeting signals that direct it to specific subcellular compartments . This localization is crucial for its function as an inhibitor of EGFR and ErbB-2, as it allows the compound to interact with these receptors at their sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW282974X involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of GW282974X follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production capacity and consistency .
Chemical Reactions Analysis
Types of Reactions
GW282974X undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions involve replacing one functional group with another, potentially enhancing the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s stability .
Major Products Formed
The major products formed from these reactions are typically derivatives of GW282974X with modified functional groups. These derivatives may exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
GW282974X has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of dual kinase inhibition on cellular signaling pathways.
Biology: Investigated for its role in modulating cellular processes such as proliferation, apoptosis, and differentiation.
Medicine: Demonstrated efficacy in preclinical and clinical studies for the treatment of breast cancer and other malignancies.
Industry: Employed in the development of targeted therapies and personalized medicine approaches
Comparison with Similar Compounds
Similar Compounds
Lapatinib: Another dual tyrosine kinase inhibitor targeting epidermal growth factor receptor and human epidermal growth factor receptor 2.
Erlotinib: A tyrosine kinase inhibitor that specifically targets epidermal growth factor receptor.
Gefitinib: Similar to erlotinib, it targets epidermal growth factor receptor but with a different binding affinity and pharmacokinetic profile
Uniqueness of GW282974X
GW282974X is unique in its ability to simultaneously inhibit both epidermal growth factor receptor and human epidermal growth factor receptor 2, providing a broader spectrum of activity against tumors that overexpress these receptors. This dual inhibition can lead to more effective suppression of tumor growth and resistance mechanisms compared to single-target inhibitors .
Properties
IUPAC Name |
4-N-(1-benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7/c1-29(2)22-11-19-20(13-24-22)25-15-26-23(19)28-18-8-9-21-17(10-18)12-27-30(21)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYZXRCFCVDSKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)N(N=C4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424963 | |
Record name | 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202272-68-2 | |
Record name | GW2974 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202272682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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